molecular formula C14H18N6O2S B10962534 methyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

methyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10962534
M. Wt: 334.40 g/mol
InChI Key: AMEILJVNDXSCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. The process often includes:

    Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones.

    Construction of the triazolopyrimidine core: This step may involve the reaction of the pyrazole derivative with appropriate nitriles or amidines under acidic or basic conditions.

    Introduction of the methylsulfanyl group: This is usually done via nucleophilic substitution reactions using methylthiolating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the pyrazole or triazolopyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

Methyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Material Science: The compound’s heterocyclic structure may impart unique electronic or photophysical properties, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of methyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites.

    DNA/RNA Interaction: Intercalating into nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but may have different substituents, affecting their reactivity and applications.

    Triazolopyrimidines: These compounds also have a fused triazole and pyrimidine ring but lack the pyrazole moiety.

Uniqueness

Methyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its combination of a pyrazole ring with a triazolopyrimidine system and the presence of a methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18N6O2S

Molecular Weight

334.40 g/mol

IUPAC Name

methyl 7-(1,5-dimethylpyrazol-4-yl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H18N6O2S/c1-7-10(12(21)22-4)11(9-6-15-19(3)8(9)2)20-13(16-7)17-14(18-20)23-5/h6,11H,1-5H3,(H,16,17,18)

InChI Key

AMEILJVNDXSCHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=C(N(N=C3)C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.